

Methyl 6-methylpyrazine-2-carboxylate: A Technical Guide for Drug Development

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Compound of Interest

Compound Name: Methyl 6-methylpyrazine-2-carboxylate

Cat. No.: B1315544

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Introduction: The pyrazine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1] This technical guide focuses on **Methyl 6-methylpyrazine-2-carboxylate**, a derivative with potential applications in drug discovery and development. Due to the limited direct literature on this specific ester, this document provides a comprehensive overview based on the well-documented properties and synthesis of its immediate precursor, 6-methylpyrazine-2-carboxylic acid, alongside established chemical principles for its derivatization.

Physicochemical and Spectroscopic Data

Quantitative data for **Methyl 6-methylpyrazine-2-carboxylate** is not widely available. Therefore, the data for its precursor, 6-methylpyrazine-2-carboxylic acid, is presented below to provide a baseline for researchers.

Table 1: Physicochemical Properties of 6-Methylpyrazine-2-carboxylic Acid

Property	Value	Source
CAS Number	5521-61-9	[3][4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[3][5]
Molecular Weight	138.12 g/mol	[3][5]
Melting Point	138-140 °C	[6]
Boiling Point (Predicted)	302.8 ± 37.0 °C at 760 mmHg	[6]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[6]
pKa (Predicted)	3.10 ± 0.10	[7]
XLogP3	0.5	[6]
Physical Form	Solid	

Table 2: Spectroscopic Data for Related Compounds

Direct spectroscopic data for **Methyl 6-methylpyrazine-2-carboxylate** is scarce. The following table includes mass spectrometry data for the precursor acid and ¹H-NMR data for the analogous Methyl pyrazine-2-carboxylate, which can serve as a valuable reference.

Compound	Spectrum Type	Data	Source
6-Methylpyrazine-2-carboxylic Acid	Mass Spectrum (ES+)	m/e 139 [M+H] ⁺	[7]
Methyl pyrazine-2-carboxylate	¹ H NMR (in DMSO-d ₆)	δ (ppm): 9.222, 8.933, 8.859, 3.991	[8]

Synthesis and Experimental Protocols

The synthesis of **Methyl 6-methylpyrazine-2-carboxylate** can be logically achieved through a two-step process: the synthesis of the precursor 6-methylpyrazine-2-carboxylic acid, followed by its esterification.

Experimental Protocol 1: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is based on the oxidation of 2,6-Dimethylpyrazine.^[7]

Materials:

- 2,6-Dimethylpyrazine (500 mg, 4.60 mmol)
- Potassium permanganate (KMnO₄)
- Water (H₂O)
- 5M Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 2,6-Dimethylpyrazine (500 mg, 4.60 mmol) in 10 ml of water and heat the solution to 70°C.^[7]
- Prepare a solution of KMnO₄ in 25 ml of water and add it dropwise to the heated 2,6-Dimethylpyrazine solution.^[7]
- Stir and heat the mixture overnight.^[7]
- After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) cake. Wash the cake several times with water.^[7]
- Combine the filtrates and acidify to a pH of 1.5 using a 5M HCl solution.^[7]
- Extract the acidified solution with ethyl acetate (3 x 50 ml).^[7]
- Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the product, 6-methylpyrazine-2-carboxylic acid.^[7]

Experimental Protocol 2: Synthesis of Methyl 6-methylpyrazine-2-carboxylate (Fischer Esterification)

This proposed protocol utilizes the standard Fischer esterification method.[9][10]

Materials:

- 6-Methylpyrazine-2-carboxylic acid
- Methanol (large excess)
- Concentrated Sulfuric Acid (H_2SO_4) (catalytic amount)
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane or Diethyl ether

Procedure:

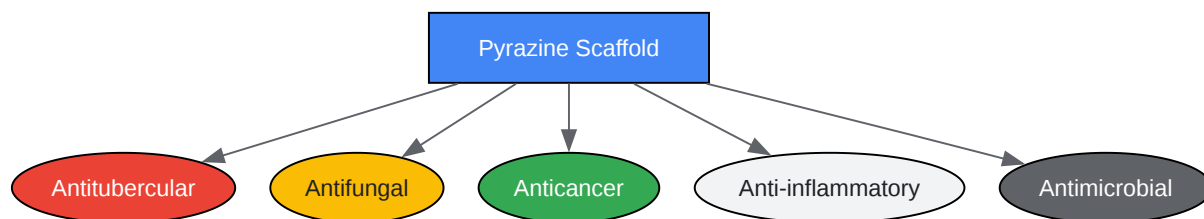
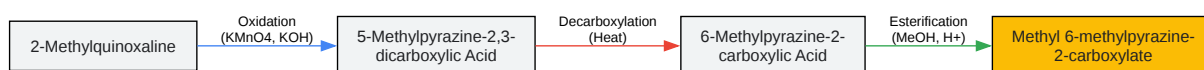
- In a round-bottom flask, dissolve 6-methylpyrazine-2-carboxylic acid in a large excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Redissolve the residue in an organic solvent like dichloromethane or diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the remaining acid.[9]

- Wash again with brine, then dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 6-methylpyrazine-2-carboxylate**.
- Purify the crude product by column chromatography or distillation to yield the pure ester.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain **Methyl 6-methylpyrazine-2-carboxylate**, starting from 2-methylquinoxaline.



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